molecular formula C7H5ClN2O4 B1599626 3-Amino-5-chloro-2-nitrobenzoic acid CAS No. 193481-78-6

3-Amino-5-chloro-2-nitrobenzoic acid

Cat. No.: B1599626
CAS No.: 193481-78-6
M. Wt: 216.58 g/mol
InChI Key: STWBZTCBIRBNHV-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-nitrobenzoic acid is a substituted benzoic acid derivative with a carboxylic acid group at position 1, an amino (-NH₂) group at position 3, a chloro (-Cl) group at position 5, and a nitro (-NO₂) group at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and dye manufacturing, due to the electron-withdrawing effects of the nitro and chloro groups and the reactivity of the amino group.

Properties

IUPAC Name

3-amino-5-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBZTCBIRBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444034
Record name 3-Amino-5-chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193481-78-6
Record name 3-Amino-5-chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-nitrobenzoic acid typically involves the nitration of 3-Amino-5-chlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-5-chloro-2-nitrobenzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 3-Amino-5-chloro-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: 3-Nitroso-5-chloro-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry

ACNBA serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to undergo various chemical reactions, including:

  • Reduction: Converting the nitro group to an amino group.
  • Substitution: Replacing the chloro group with nucleophiles.
  • Oxidation: Transforming the amino group into a nitroso or nitro group .

Biology

In biological research, ACNBA is utilized for studying enzyme inhibition and as a probe in biochemical assays. The compound's ability to interact with enzymes makes it valuable for investigating biochemical pathways and potential therapeutic targets .

Biological Activity:
Recent studies have highlighted the anticancer properties of ACNBA and its metal complexes. For instance:

  • Metal complexes formed with transition metals (Cu(II), Ni(II), Mn(II)) have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
  • One study reported a 75.70% suppression of A549 cell proliferation at a concentration of 20 µM, with an IC50 value of 8.82 µM .

Industrial Applications

ACNBA is used in the production of dyes, pigments, and other materials due to its chemical reactivity and ability to form various derivatives. The compound's unique structure allows for modifications that enhance its applicability in industrial formulations .

Case Study 1: Anticancer Activity

A study examined the anticancer potential of ACNBA metal complexes, demonstrating their ability to induce apoptosis in cancer cells through DNA binding and replication inhibition. This mechanism is akin to established chemotherapeutic agents like cisplatin .

Case Study 2: Enzyme Inhibition

Research utilizing ACNBA as a probe has shown its effectiveness in inhibiting specific enzymes involved in metabolic pathways. This application highlights its role in drug discovery and development, particularly for conditions requiring targeted enzyme modulation .

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-nitrobenzoic acid depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. The chloro group can be involved in substitution reactions. These functional groups enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Compound Name Substituent Positions Molecular Formula CAS RN Melting Point (°C)
3-Amino-5-chloro-2-nitrobenzoic acid 3-NH₂, 5-Cl, 2-NO₂ C₇H₅ClN₂O₄ Not provided Not reported
2-Amino-5-nitrobenzoic acid 2-NH₂, 5-NO₂ C₇H₆N₂O₄ 616-79-5 278
5-Amino-2-nitrobenzoic acid 5-NH₂, 2-NO₂ C₇H₆N₂O₄ 13280-60-9 234–242
2-Amino-4-chlorobenzoic acid 2-NH₂, 4-Cl C₇H₆ClNO₂ 89-77-0 231–235
2-Amino-5-chlorobenzoic acid 2-NH₂, 5-Cl C₇H₆ClNO₂ 635-21-2 209–213
5-Amino-2-chlorobenzoic acid 5-NH₂, 2-Cl C₇H₆ClNO₂ 89-54-3 Not reported
2-Amino-3-chloro-5-nitrobenzamide 2-NH₂, 3-Cl, 5-NO₂ (amide) C₇H₅ClN₂O₃ Not provided Not reported

Key Observations :

  • Positional Effects: The nitro group’s position significantly impacts acidity and melting points. For example, 2-Amino-5-nitrobenzoic acid (mp 278°C) has a higher melting point than 5-Amino-2-nitrobenzoic acid (mp 234–242°C), likely due to stronger intermolecular interactions when nitro is para to the carboxylic acid .
  • Functional Group Substitution: Replacing the carboxylic acid with an amide (e.g., 2-Amino-3-chloro-5-nitrobenzamide) reduces acidity and alters hydrogen-bonding patterns, as seen in crystallographic studies .

Chemical Reactivity and Electronic Effects

  • Acidity: The nitro group at position 2 (ortho to -COOH) in 3-Amino-5-chloro-2-nitrobenzoic acid enhances acidity compared to isomers without nitro groups. This is due to its strong electron-withdrawing nature, which stabilizes the deprotonated carboxylate .
  • Hydrogen Bonding: Analogous compounds, such as 2-Amino-3-chloro-5-nitrobenzamide, exhibit extensive hydrogen-bonding networks involving -NH₂ and -NO₂ groups, which influence crystal packing and solubility .

Biological Activity

3-Amino-5-chloro-2-nitrobenzoic acid (ACNBA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ACNBA, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities. The findings are supported by diverse sources, including recent studies and case reports.

Chemical Structure and Properties

3-Amino-5-chloro-2-nitrobenzoic acid is a derivative of benzoic acid with the following chemical structure:

  • Molecular Formula : C7H6ClN2O3
  • Molecular Weight : 202.58 g/mol

The presence of amino, chloro, and nitro groups contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ACNBA and its metal complexes. For instance, research indicates that complexes formed with transition metals such as Cu(II), Ni(II), and Mn(II) exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

Key Findings:

  • Apoptosis Induction : Metal complexes of ACNBA were found to induce apoptosis in cancer cells. For example, one study reported that a specific complex showed a 75.70% suppression of A549 cell proliferation at a concentration of 20 µM, with an IC50 value of 8.82 µM .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting its replication, similar to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

ACNBA has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains:

  • In vitro Studies : Complexes involving ACNBA showed superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics like tetracycline .
  • IC50 Values : The IC50 values for these complexes indicate effective inhibition at low concentrations, suggesting potential for development into new antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, ACNBA has been investigated for additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that derivatives of ACNBA may possess anti-inflammatory properties, although further research is needed to elucidate these effects.
  • Neuroprotective Potential : Preliminary data indicate that certain derivatives may have neuroprotective effects, warranting further investigation in neurodegenerative models .

Table 1: Biological Activities of 3-Amino-5-chloro-2-nitrobenzoic Acid

Biological ActivityTarget Organism/Cell LineIC50 ValueReference
AnticancerA549 (Lung Cancer)8.82 µM
AnticancerCaco-2 (Colon Cancer)0.00053 µM
AntimicrobialStaphylococcus aureusVaries
AntimicrobialEscherichia coliVaries

Case Studies

A notable case study involved the synthesis of metal complexes with ACNBA, which were tested against human cancer cell lines. The study demonstrated a clear correlation between complex concentration and cell viability reduction, reinforcing the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.